N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE
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Overview
Description
N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a tert-butyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the benzamide moiety can interact with various receptors or proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Similar in structure but lacks the sulfonyl group and tert-butyl substitution.
2,3-dimethoxybenzamide: Contains methoxy groups instead of the sulfonyl and tert-butyl groups.
3-acetoxy-2-methylbenzamide: Features an acetoxy group and a methyl group but lacks the sulfonyl and tert-butyl groups.
Uniqueness
N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE is unique due to the presence of both the sulfonyl group and the tert-butyl group, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-tert-butyl-2-methylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-10-11-15(18(2,3)4)12-16(13)23(21,22)19-17(20)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJINKFLAWQZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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